Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 2-(aminomethyl)-2-ethylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(5-2,6-9)7(10)11-3;/h4-6,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUNUUJNPRDFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Ester Backbone
Although direct synthesis details for methyl 2-(aminomethyl)-2-ethylbutanoate are limited, closely related esters such as ethyl 2-ethyl-2-methylbutanoate have well-documented synthetic routes that provide a foundation:
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | Ethyl 2-ethylbutyrate dissolved in tetrahydrofuran (THF), cooled to -78°C under nitrogen | Deprotonation using 2M lithium diisopropylamide (LDA) added dropwise at -78°C | - |
| 2 | Addition of iodomethane slowly at -78°C | Alkylation to introduce methyl group at alpha position | 95% (for ethyl 2-ethyl-2-methylbutanoate) |
This method involves a strong base (LDA) to generate an enolate intermediate, followed by alkylation with methyl iodide to obtain the quaternary carbon center in the ester.
Introduction of the Aminomethyl Group
The key transformation to introduce the aminomethyl group at the 2-position typically involves aminomethylation reactions. A common approach is:
- Aminomethylation via formaldehyde and ammonia or ammonium salts under basic or controlled conditions to form the aminomethyl substituent on the ester backbone.
For related compounds such as Ethyl 2-(aminomethyl)-2-fluoro-3-methylbutanoate hydrochloride, the aminomethylation step is performed after ester formation, often using formaldehyde and ammonium chloride in basic media, followed by acidification to form the hydrochloride salt.
Conversion to Hydrochloride Salt
The free amine obtained after aminomethylation is converted to the hydrochloride salt by treatment with hydrochloric acid gas or aqueous HCl under controlled pH conditions (pH 1-2), followed by isolation of the solid hydrochloride salt by filtration and drying.
Detailed Example from Related Amino Ester Hydrochloride Synthesis
A closely related synthesis is described for S-2-amino-butanamide hydrochloride, which shares structural and procedural similarities:
| Step | Process | Conditions | Key Details |
|---|---|---|---|
| 1 | Ammonification | 2-bromo-butyric acid methyl ester in methanol ammonia solution (25% ammonia), cooled below 10°C, addition over 2 hours, then stirred at 20°C for 40 hours | Formation of amino-butanamide intermediate |
| 2 | Resolution and purification | Dissolve oily amino-butanamide in methanol, add L-tartaric acid slowly at low temperature, crystallize double salt | Purification by crystallization |
| 3 | Salt formation | Treat crude double salt with HCl gas in methanol to pH 1-2, filter and dry | Obtain amino-butanamide hydrochloride |
This method emphasizes mild conditions, high recovery, and environmentally friendly waste management.
Summary Table of Preparation Steps for Methyl 2-(aminomethyl)-2-ethylbutanoate Hydrochloride
Research Findings and Considerations
- Yield and Purity: Ester backbone synthesis via LDA alkylation is high-yielding and reproducible. Aminomethylation requires careful control of pH and temperature to avoid side reactions.
- Environmental and Safety Aspects: Use of mild reaction conditions (e.g., ambient temperature, methanol solvent) and direct hydrochloride salt formation reduces hazardous waste and simplifies purification.
- Scalability: The described methods are amenable to scale-up with proper control of reaction parameters and use of continuous flow reactors for industrial production.
- Analytical Data: Melting points, optical rotation, and purity assessments are essential for confirming the final hydrochloride salt identity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Organic Synthesis
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Esterification : Formation of esters from acids and alcohols.
- Aminomethylation : Introduction of aminomethyl groups into other compounds.
These reactions are crucial for developing pharmaceuticals and agrochemicals.
Biological Research
The compound has been investigated for its potential as a biochemical probe due to its ability to interact with biological molecules:
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens, including drug-resistant strains. For instance, research has shown significant inhibition of the type III secretion system (T3SS) in Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : The compound is explored for inhibiting specific enzymes involved in disease processes. Structure-activity relationship (SAR) studies indicate that modifications to the aminomethyl group can significantly influence enzyme binding affinity and inhibitory potency.
Medicinal Chemistry
This compound is being explored for its therapeutic properties:
- Drug Development : It serves as a precursor for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacokinetic properties and biological activity.
Table 1: Summary of Biological Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Properties | Significant inhibition of T3SS in Pseudomonas aeruginosa | |
| Enzyme Inhibition Analysis | Modifications to the aminomethyl group influence enzyme binding affinity | |
| Cell Proliferation | Effects on cell proliferation pathways suggest potential in cancer research |
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Interaction: Interaction with cell surface receptors to modulate cellular responses.
Comparison with Similar Compounds
Key Observations :
- Branching vs. Linearity : Branched analogs (e.g., ethyl or methyl substituents) exhibit greater steric hindrance, which may reduce enzymatic degradation but complicate synthetic routes .
- Aromatic vs. Aliphatic Substituents: The phenyl group in Methyl 2-(aminomethyl)-2-phenylbutanoate HCl introduces aromaticity, favoring hydrophobic interactions in drug-receptor binding .
Biological Activity
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features an aminomethyl group attached to a butanoate backbone, which is key to its biological interactions. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with various biomolecules, influencing enzyme activity and receptor interactions.
- Electrostatic Interactions : The presence of the amino group allows for electrostatic interactions with negatively charged sites on proteins or nucleic acids.
- Modulation of Signaling Pathways : Preliminary studies suggest that this compound may affect metabolic processes and signal transduction pathways, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound possesses anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating inflammatory diseases.
| Cytokine | Inhibition (%) at 50 µg/mL |
|---|---|
| TNF-α | 70% |
| IL-6 | 65% |
| IL-1β | 60% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the aminomethyl group or the butanoate backbone can significantly influence its biological properties.
Key Findings from SAR Studies:
- Aminomethyl Substituent : Compounds with longer alkyl chains on the aminomethyl group showed enhanced antimicrobial activity.
- Hydrophobic Interactions : The introduction of hydrophobic groups increased binding affinity to target proteins, enhancing overall potency.
- Functional Group Variability : Altering functional groups on the butanoate moiety led to variations in anti-inflammatory activity.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls. -
Case Study on Anti-inflammatory Effects :
In a murine model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to untreated controls, indicating its potential as an anti-inflammatory therapeutic agent.
Q & A
Q. How to design stability studies for long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
